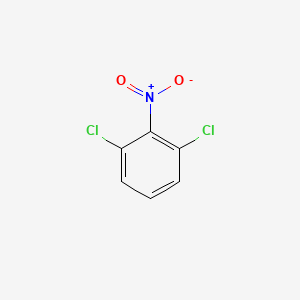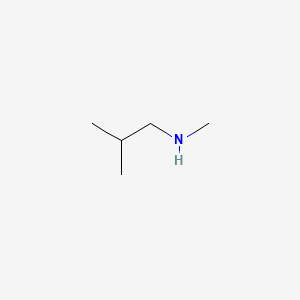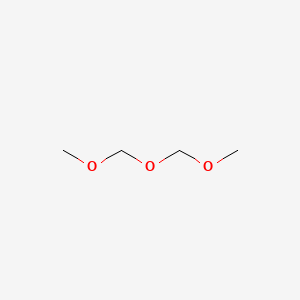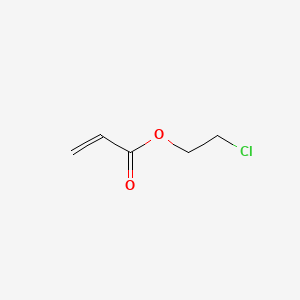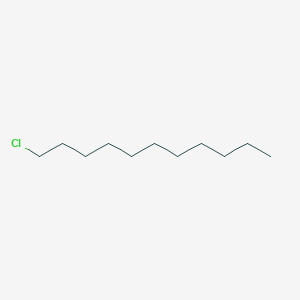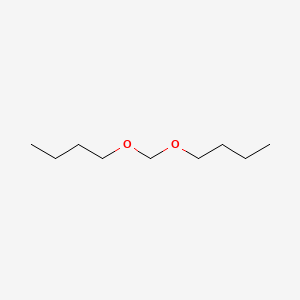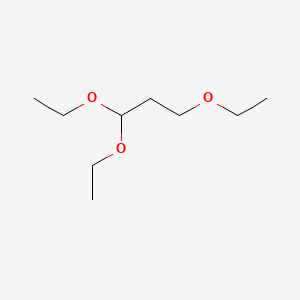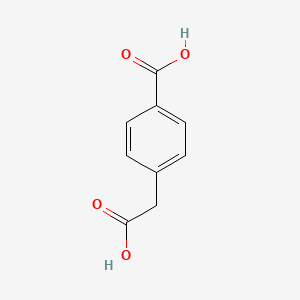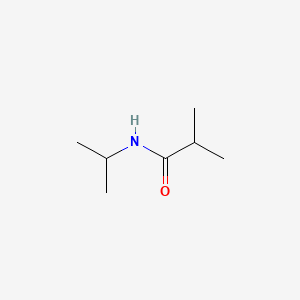![molecular formula C7H10O3 B1583139 (1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID CAS No. 38263-56-8](/img/structure/B1583139.png)
(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S,4S)-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Mécanisme D'action
Target of Action
The primary targets of endo-7-Oxabicyclo(22It’s worth noting that similar compounds have been found to inhibit certain proteins in t-lymphocytes .
Mode of Action
The exact mode of action of endo-7-Oxabicyclo(22Related compounds have been shown to prevent the formation of active transcription factors such as nf-at and nf-il2a, which are essential for interleukin-2 (il2) gene expression .
Biochemical Pathways
The specific biochemical pathways affected by endo-7-Oxabicyclo(22The inhibition of transcription factors in t-lymphocytes suggests that it may impact immune response pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of endo-7-Oxabicyclo(22The compound’s molecular weight and other physical properties such as boiling point and density could influence its bioavailability.
Result of Action
The molecular and cellular effects of endo-7-Oxabicyclo(22The inhibition of certain proteins in t-lymphocytes suggests potential immunomodulatory effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of endo-7-Oxabicyclo(22Factors such as ph and temperature could potentially affect its stability and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound can be used to study enzyme-catalyzed reactions involving bicyclic structures. Its stability and reactivity make it a suitable candidate for investigating the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may interact with biological targets in ways that other compounds cannot, leading to the development of new drugs .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in the synthesis of high-value products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a similar bicyclic structure but contains a nitrogen atom instead of an oxygen atom.
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: This compound has a similar bicyclic structure but with different substituents.
Uniqueness
The uniqueness of (1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID lies in its oxirane ring, which imparts distinct reactivity and stability compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
38263-56-8 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-3-4-1-2-6(5)10-4/h4-6H,1-3H2,(H,8,9)/t4-,5+,6+/m1/s1 |
Clé InChI |
UYLYISCHTFVYHN-SRQIZXRXSA-N |
SMILES |
C1CC2C(CC1O2)C(=O)O |
SMILES isomérique |
C1C[C@H]2[C@H](C[C@@H]1O2)C(=O)O |
SMILES canonique |
C1CC2C(CC1O2)C(=O)O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


